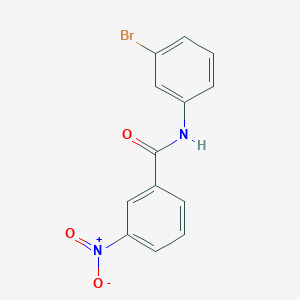![molecular formula C15H14ClNO5 B5723348 {3-chloro-5-methoxy-4-[(4-nitrobenzyl)oxy]phenyl}methanol](/img/structure/B5723348.png)
{3-chloro-5-methoxy-4-[(4-nitrobenzyl)oxy]phenyl}methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound {3-chloro-5-methoxy-4-[(4-nitrobenzyl)oxy]phenyl}methanol is a synthetic compound that has gained significant interest in scientific research. The compound has shown potential in various fields of research, including medicinal chemistry, pharmacology, and biochemistry.
Mécanisme D'action
The mechanism of action of {3-chloro-5-methoxy-4-[(4-nitrobenzyl)oxy]phenyl}methanol is not yet fully understood. However, studies have shown that the compound acts as an inhibitor of certain enzymes, including acetylcholinesterase and butyrylcholinesterase. These enzymes are involved in the breakdown of the neurotransmitter acetylcholine, which is essential for proper brain function.
Biochemical and Physiological Effects
Studies have shown that this compound has significant biochemical and physiological effects. The compound has been shown to improve cognitive function and memory in animal models. Additionally, the compound has been shown to have antioxidant properties, which can help protect against oxidative stress and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the significant advantages of {3-chloro-5-methoxy-4-[(4-nitrobenzyl)oxy]phenyl}methanol is its potential as a drug candidate for the treatment of various diseases. The compound has shown promising results in preclinical studies, and further research is needed to determine its efficacy in humans. One of the limitations of this compound is its relatively low solubility, which can make it challenging to work with in lab experiments.
Orientations Futures
There are several future directions for research involving {3-chloro-5-methoxy-4-[(4-nitrobenzyl)oxy]phenyl}methanol. One area of research is in the development of new drugs for the treatment of Alzheimer's disease and other neurodegenerative disorders. Additionally, the compound has shown potential as an anticancer agent, and further research is needed to determine its efficacy in cancer treatment. Finally, the compound's antioxidant properties make it a potential candidate for the treatment of various inflammatory conditions.
Conclusion
In conclusion, this compound is a synthetic compound that has shown significant potential in various fields of scientific research. The compound's mechanism of action is not yet fully understood, but studies have shown that it acts as an inhibitor of certain enzymes involved in the breakdown of acetylcholine. The compound has significant biochemical and physiological effects, including improved cognitive function and memory. Future research involving this compound is focused on the development of new drugs for the treatment of various diseases, including Alzheimer's disease and cancer, as well as its potential use in the treatment of inflammatory conditions.
Méthodes De Synthèse
The synthesis method for {3-chloro-5-methoxy-4-[(4-nitrobenzyl)oxy]phenyl}methanol involves the reaction of 3-chloro-5-methoxyphenol with 4-nitrobenzyl bromide in the presence of a base, followed by reduction of the resulting intermediate with sodium borohydride. The final product is obtained after purification using column chromatography.
Applications De Recherche Scientifique
{3-chloro-5-methoxy-4-[(4-nitrobenzyl)oxy]phenyl}methanol has shown potential in various fields of scientific research. One of the significant applications of this compound is in medicinal chemistry. The compound has shown promising results in the development of new drugs for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Propriétés
IUPAC Name |
[3-chloro-5-methoxy-4-[(4-nitrophenyl)methoxy]phenyl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO5/c1-21-14-7-11(8-18)6-13(16)15(14)22-9-10-2-4-12(5-3-10)17(19)20/h2-7,18H,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJSWGLRVPPHRDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)CO)Cl)OCC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5-chloro-N-[3-(methylthio)phenyl]-2-thiophenesulfonamide](/img/structure/B5723290.png)
![(4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonothioyl}phenyl)dimethylamine](/img/structure/B5723294.png)
![1-benzyl-4-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]piperazine](/img/structure/B5723299.png)
![methyl 4-(2-{2-[(4,6-dimethyl-2-pyrimidinyl)thio]propanoyl}carbonohydrazonoyl)benzoate](/img/structure/B5723303.png)
![2-methyl-N'-[(4-nitrobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5723309.png)


![[5-(2-bromo-4-methylphenyl)-2-furyl]methanol](/img/structure/B5723342.png)
![2-(4-bromo-2-cyanophenoxy)-N'-[1-(5-bromo-2-thienyl)ethylidene]acetohydrazide](/img/structure/B5723352.png)
![methyl 5-[(2-methoxy-4-propionylphenoxy)methyl]-2-furoate](/img/structure/B5723361.png)